1,3-Benzodioxol-4-ol, 5-[2-(1,3-benzodioxol-5-yl)ethyl]-7-methoxy-
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Overview
Description
1,3-Benzodioxol-4-ol, 5-[2-(1,3-benzodioxol-5-yl)ethyl]-7-methoxy- is a natural product found in Pholidota chinensis with data available.
Scientific Research Applications
Receptor Antagonist Development
1,3-Benzodioxol compounds are involved in the development of potent receptor antagonists. A specific compound, A-127722, showcases potent binding affinities to ETA and ETB receptor subtypes. This compound, containing the benzodioxole group, exhibits subnanomolar affinity for the ETA receptor, indicating its potential in receptor antagonist applications (Tasker et al., 1997).
Insecticidal Activity
The compound 5-methoxy-6-(1-(4-methoxyphenyl)ethyl)-1,3-benzodioxole (J2710) has been identified for its insecticidal activity against the Colorado potato beetle. It disrupts feeding activity and development stages of larvae and newly emerged beetles at specific concentrations, indicating its effectiveness as an insecticide (Vanmellaert et al., 1983).
Anti-Platelet Aggregation Activity
Compounds derived from 1,3-Benzodioxol structures have been identified in Dendrobium densiflorum. Among these, specific compounds exhibit anti-platelet aggregation activity, suggesting potential therapeutic applications in preventing blood clot formation (Fan et al., 2001).
Chemical Synthesis and Structural Analysis
Efficient synthesis of novel compounds incorporating 1,3-benzodioxol nucleus is a significant area of research. These synthesized compounds are structurally characterized, indicating their potential in various scientific applications (Chauhan et al., 2008).
Crystallographic Studies
1,3-Benzodioxol compounds have been the subject of crystallographic studies, revealing detailed structural insights. These studies provide valuable information on molecular conformations and structural properties (Song et al., 2001).
Properties
CAS No. |
875534-04-6 |
---|---|
Molecular Formula |
C17H16O6 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
5-[2-(1,3-benzodioxol-5-yl)ethyl]-7-methoxy-1,3-benzodioxol-4-ol |
InChI |
InChI=1S/C17H16O6/c1-19-14-7-11(15(18)17-16(14)22-9-23-17)4-2-10-3-5-12-13(6-10)21-8-20-12/h3,5-7,18H,2,4,8-9H2,1H3 |
InChI Key |
CDEHNLMKWOFSRR-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C(C(=C1)CCC3=CC4=C(C=C3)OCO4)O)OCO2 |
Canonical SMILES |
COC1=C2C(=C(C(=C1)CCC3=CC4=C(C=C3)OCO4)O)OCO2 |
Synonyms |
2-hydroxy-5-methoxy-3,4,3',4'-dimethylenedioxydihydrostilbene pholidotol B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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